Chromophore (his-tyr-gly)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

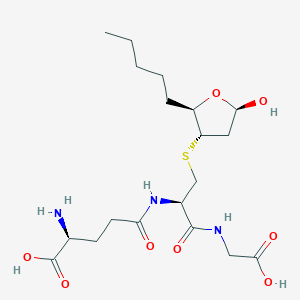

Chromophore (His-Tyr-Gly) is a tripeptide chromophore found in various fluorescent proteins, particularly those related to green fluorescent protein (GFP). This chromophore is formed through an autocatalytic posttranslational modification of the His-Tyr-Gly tripeptide sequence. It plays a crucial role in the fluorescence properties of these proteins, making it invaluable in biological imaging and research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The chromophore is typically synthesized within the protein structure through a series of posttranslational modifications. The process begins with the cyclization of the His-Tyr-Gly sequence, followed by dehydration and oxidation steps to form the mature chromophore. This process does not require any cofactors or substrates other than molecular oxygen .

Industrial Production Methods: Industrial production of fluorescent proteins containing the His-Tyr-Gly chromophore involves recombinant DNA technology. Genes encoding these proteins are inserted into suitable host organisms, such as Escherichia coli, which then express the fluorescent proteins. These proteins are subsequently purified using chromatographic techniques .

Types of Reactions:

Oxidation: The formation of the chromophore involves oxidation steps, particularly the oxidation of the tyrosine residue.

Cyclization: The initial step in chromophore formation is the cyclization of the His-Tyr-Gly sequence.

Dehydration: Dehydration is another critical step in the maturation of the chromophore.

Common Reagents and Conditions:

Molecular Oxygen: Essential for the oxidation steps.

Enzymatic Catalysis: Although the process is largely autocatalytic, certain enzymes may facilitate the cyclization and oxidation steps.

Major Products:

- The primary product is the mature chromophore, which exhibits fluorescence properties. The exact nature of the fluorescence can vary depending on the specific protein environment .

Scientific Research Applications

Chromophore (His-Tyr-Gly) has a wide range of applications in scientific research:

Biological Imaging: Used extensively in live-cell imaging to visualize cellular processes in real-time.

Biotechnology: Employed in the development of biosensors and biomarkers.

Medicine: Utilized in diagnostic imaging and in the study of disease mechanisms.

Chemistry: Serves as a model system for studying photophysical and photochemical properties

Mechanism of Action

The chromophore exerts its effects through its unique structure, which allows it to absorb light and re-emit it as fluorescence. The molecular targets are typically the surrounding protein matrix, which influences the chromophore’s photophysical properties. The pathways involved include the absorption of photons, excitation of electrons, and subsequent emission of light at a different wavelength .

Comparison with Similar Compounds

Chromophore (Ser-Tyr-Gly): Found in wild-type GFP, this chromophore has similar fluorescence properties but differs in the initial amino acid sequence.

Chromophore (Thr-Tyr-Gly): Another variant found in some fluorescent proteins, with slightly different photophysical characteristics

Uniqueness: Chromophore (His-Tyr-Gly) is unique due to its specific sequence and the resulting photophysical properties. The presence of histidine in the sequence can lead to different fluorescence characteristics compared to other chromophores, making it a valuable tool in various research applications .

Properties

Molecular Formula |

C17H17N5O4 |

|---|---|

Molecular Weight |

355.3 g/mol |

IUPAC Name |

2-[2-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetic acid |

InChI |

InChI=1S/C17H17N5O4/c18-13(6-11-7-19-9-20-11)16-21-14(17(26)22(16)8-15(24)25)5-10-1-3-12(23)4-2-10/h1-5,7,9,13,23H,6,8,18H2,(H,19,20)(H,24,25)/t13-/m0/s1 |

InChI Key |

FIDPOCJZDAHCBZ-ZDUSSCGKSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=N2)[C@H](CC3=CN=CN3)N)CC(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=N2)C(CC3=CN=CN3)N)CC(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-4-[2-[[(2R,3R,6R)-6-amino-2-methylpiperidin-3-yl]methylamino]ethyl]-5-chloro-2-(2,2-difluoro-2-pyridin-2-ylethyl)imino-1,3-dihydropyrazin-3-ol](/img/structure/B10776406.png)

![Ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate](/img/structure/B10776414.png)

![2-[2-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetate](/img/structure/B10776424.png)

![(2S,3S)-2-amino-4-cyclopropyl-3-[3-(2-fluoro-4-methylsulfonylphenyl)-1,2,4-oxadiazolidin-5-yl]-1-[(3S)-3-fluoropyrrolidin-1-yl]butan-1-one](/img/structure/B10776430.png)

![2-[[4-Carboxy-2-[(2-oxidophenyl)methylideneamino]phenyl]iminomethyl]phenolate;iron(4+)](/img/structure/B10776456.png)

![(2S,3S)-2-amino-4-cyclopropyl-3-[(3R)-3-(2-fluoro-4-methylsulfonylphenyl)-1,2,4-oxadiazolidin-5-yl]-1-[(3S)-3-fluoropyrrolidin-1-yl]butan-1-one](/img/structure/B10776478.png)

![(3-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-5-bromo-4-oxidophenyl)acetate](/img/structure/B10776484.png)